molecular formula C10H20N2O B2400211 2-methyl-N-(piperidin-3-ylmethyl)propanamide CAS No. 1016685-94-1

2-methyl-N-(piperidin-3-ylmethyl)propanamide

Katalognummer: B2400211
CAS-Nummer: 1016685-94-1
Molekulargewicht: 184.283
InChI-Schlüssel: JCOIHRBJEBTAKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-(piperidin-3-ylmethyl)propanamide is a tertiary amide featuring a methyl-substituted propanamide backbone linked to a piperidin-3-ylmethyl group. It is listed in screening libraries for fragment-based drug discovery, indicating research interest in its biochemical interactions .

Eigenschaften

IUPAC Name

2-methyl-N-(piperidin-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)10(13)12-7-9-4-3-5-11-6-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOIHRBJEBTAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(piperidin-3-ylmethyl)propanamide typically involves the reaction of 2-methylpropanoyl chloride with piperidine-3-methanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N-(piperidin-3-ylmethyl)propanamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-(piperidin-3-ylmethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-methyl-N-(piperidin-3-ylmethyl)propanamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity . This interaction can lead to various biological effects, including analgesic and neuroprotective properties .

Vergleich Mit ähnlichen Verbindungen

Flutamide and Its Derivatives

Compound : Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide)

  • Molecular Formula : C₁₁H₁₁F₃N₂O₃
  • Molecular Weight : 276.21 g/mol
  • Key Features :
    • Antiandrogen used in prostate cancer therapy.
    • Hepatotoxicity linked to nitro-group bioactivation into reactive intermediates (e.g., FLU-1 and FLU-6 metabolites) .
  • Comparison: Unlike 2-methyl-N-(piperidin-3-ylmethyl)propanamide, Flutamide’s nitro-aromatic substituent drives its therapeutic activity but also contributes to liver toxicity. Replacement of the nitro group with a cyano group (CYA analog) reduces hepatotoxicity by altering metabolic pathways .

Table 1: Flutamide vs. Cyano Analogue (CYA)

Parameter Flutamide Cyano Analogue (CYA)
Substituent 4-nitro-3-(trifluoromethyl)phenyl 4-cyano-3-(trifluoromethyl)phenyl
Hepatotoxicity Risk High (cholestasis, necrosis) Reduced
Metabolic Pathway Reductive activation to toxic amines Stable cyanide group minimizes bioactivation
Reference

Piperidine-Containing Propanamides

Compound : Para-chloroisobutyryl fentanyl (N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)

  • Molecular Formula : C₂₃H₂₈ClN₂O
  • Key Features :
    • Synthetic opioid with piperidine and phenylethyl substituents.
    • High affinity for μ-opioid receptors, contributing to analgesic effects .
  • Comparison :
    • Both compounds share a piperidine-linked propanamide scaffold. However, the phenylethyl and chlorophenyl groups in para-chloroisobutyryl fentanyl enhance opioid receptor binding, whereas the piperidin-3-ylmethyl group in the target compound may favor different pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) .

Aromatic Substituted Propanamides

Compound : 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide

  • Molecular Formula: C₁₁H₁₂F₃NO
  • Key Features :
    • Trifluoromethylphenyl group enhances lipophilicity and metabolic stability.
    • Used as a pharmaceutical impurity and research compound in structure-activity studies .
  • Comparison :
    • The trifluoromethyl group increases steric bulk and electron-withdrawing effects compared to the piperidin-3-ylmethyl group. This difference likely impacts receptor selectivity and metabolic stability .

Table 2: Physicochemical Properties of Selected Propanamides

Compound Molecular Weight (g/mol) LogP* Key Substituents
2-Methyl-N-(piperidin-3-ylmethyl)propanamide 184.27 (calculated) ~1.5 Piperidin-3-ylmethyl
Flutamide 276.21 ~3.2 4-nitro-3-(trifluoromethyl)phenyl
Para-chloroisobutyryl fentanyl 380.93 ~4.8 4-chlorophenyl, phenylethyl-piperidine
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide 247.22 ~3.5 3-(trifluoromethyl)phenyl

Pyrazine/Pyridine-Linked Propanamides

Compound : 2-Methyl-N-(pyrazin-2-yl)propanamide

  • Molecular Formula : C₈H₁₁N₃O
  • Key Features :
    • Forms co-crystals with halogenated aromatics (e.g., 1,2,4,5-tetrafluoro-3,6-diiodobenzene) .
    • Planar pyrazine ring facilitates π-π stacking, influencing solid-state properties.
  • Comparison :
    • The pyrazine ring introduces hydrogen-bonding capabilities absent in the piperidine-containing target compound. This difference may affect solubility and crystallinity .

Research Implications and Gaps

  • Target Compound: Limited data exist on 2-methyl-N-(piperidin-3-ylmethyl)propanamide’s biological activity.
  • Structural Insights : Piperidine derivatives often exhibit enhanced bioavailability compared to aromatic analogs, but substituent positioning (e.g., 3-ylmethyl vs. 4-yl in fentanyls) critically affects pharmacological outcomes .

Biologische Aktivität

2-methyl-N-(piperidin-3-ylmethyl)propanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 2-methyl-N-(piperidin-3-ylmethyl)propanamide can be represented as follows:

  • Molecular Formula : C12_{12}H18_{18}N2_2O
  • CAS Number : 1016685-94-1

This compound features a piperidine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

The biological activity of 2-methyl-N-(piperidin-3-ylmethyl)propanamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. This inhibition can lead to altered cellular functions and signaling.
  • Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, impacting various physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through membrane disruption or inhibition of metabolic processes in pathogens.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of 2-methyl-N-(piperidin-3-ylmethyl)propanamide:

Activity Type Findings
Antimicrobial Efficacy Effective against common bacterial pathogens, showing significant reduction in bacterial growth.
Cytotoxic Effects Induces apoptosis and cell cycle arrest in cancer cell lines, particularly breast cancer models.
Anti-inflammatory Reduces secretion of inflammatory cytokines in macrophage cultures exposed to LPS.

Case Studies

Several studies have evaluated the biological effects of 2-methyl-N-(piperidin-3-ylmethyl)propanamide:

  • Antimicrobial Efficacy
    • A study assessed the compound's effectiveness against common bacterial pathogens. Results indicated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
  • Cytotoxic Effects on Cancer Cells
    • Research involving human cancer cell lines revealed that treatment with this compound resulted in significant cell death, particularly in breast cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Mechanisms
    • In vitro experiments demonstrated that this compound reduced the secretion of inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its potential use in inflammatory diseases.

Research Applications

The potential applications of 2-methyl-N-(piperidin-3-ylmethyl)propanamide span various fields:

  • Medicinal Chemistry : Investigated for its therapeutic effects, including anti-inflammatory and anticancer activities.
  • Biochemistry : Explored as a ligand in biochemical assays for enzyme inhibition and receptor modulation.
  • Pharmaceutical Development : Potential use in developing new treatments for infections and inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for 2-methyl-N-(piperidin-3-ylmethyl)propanamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step organic reactions, such as coupling a piperidine derivative with a propanamide precursor. Key steps include:

  • Amide bond formation : Reacting 3-(aminomethyl)piperidine with 2-methylpropanoyl chloride under anhydrous conditions, using a base like triethylamine to scavenge HCl .
  • Optimization parameters : Temperature control (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane for polar intermediates), and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields (>95%) .

Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks to confirm the piperidine methylene (δ 3.2–3.5 ppm) and propanamide carbonyl (δ 170–175 ppm). Compare with reference data for analogous propanamide derivatives .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C11H21N2O: 197.1654; observed: 197.1652) to confirm purity and structural identity .
  • FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Contradictions often arise from assay variability or metabolite interference. Strategies include:

  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites (e.g., hepatic oxidation products altering bioactivity) .
  • Dose-response standardization : Compare EC50/IC50 values under consistent conditions (e.g., cell line, serum concentration) .
  • Target validation : Employ CRISPR knockout models to confirm receptor-specific effects vs. off-target interactions .

Advanced: What in silico strategies are recommended for predicting receptor interactions?

  • Molecular docking : Use AutoDock Vina to model binding to targets like androgen receptors (AR) or cytochrome P450 enzymes. Validate with free-energy perturbation (FEP) calculations .
  • Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonds with AR L702/L704) using Schrödinger Suite .
  • ADMET prediction : Apply QikProp to estimate bioavailability, BBB penetration, and hepatotoxicity risks .

Basic: What are the critical parameters for ensuring purity during synthesis?

  • Reaction monitoring : TLC (Rf = 0.3 in EtOAc/hexane 3:7) to track progress and detect intermediates .
  • HPLC analysis : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity (>98%) and resolve stereoisomers .
  • Solvent selection : Avoid dimethylformamide (DMF) due to residual contamination; prefer dichloromethane for easier removal .

Advanced: How to design in vivo studies to assess therapeutic potential while minimizing toxicity?

  • Dosing regimen : Start with 10 mg/kg (oral) in rodent models, adjusting based on pharmacokinetic data (t1/2 ~4–6 hr) .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly to detect hepatotoxicity .
  • Tissue distribution : Use radiolabeled compound (14C) to quantify accumulation in target organs vs. off-target tissues .

Advanced: What strategies mitigate stereochemical inconsistencies in synthesis?

  • Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (hexane/isopropanol 85:15) to isolate the active (R)-isomer .
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective amide formation (ee >90%) .

Basic: How can solubility challenges be addressed in aqueous assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for in vitro stability .

Advanced: How does structural modification (e.g., substituent variation) affect bioactivity?

  • Piperidine substitution : Replacing the piperidin-3-ylmethyl group with pyridine (e.g., ) reduces AR binding affinity by 10-fold due to decreased hydrogen bonding .
  • Methyl vs. trifluoromethyl : Fluorinated analogs (e.g., ) show enhanced metabolic stability but increased hepatotoxicity risks .

Advanced: What methods validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts (ΔTm ≥2°C) upon compound binding .
  • Fluorescence polarization : Quantify displacement of fluorescent ligands (e.g., FITC-labeled DHT) from AR in competitive assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.